2,5,8-Trioxa-11-azadodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8-Trioxa-11-azadodecane, also known as N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-N-methylamine, is a versatile small molecule with the molecular formula C8H19NO3 and a molecular weight of 177.24 g/mol . This compound is characterized by its unique structure, which includes three oxygen atoms and one nitrogen atom, making it a valuable scaffold in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trioxa-11-azadodecane typically involves the reaction of N-methylamine with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography to achieve the desired purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield . The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trioxa-11-azadodecane undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with different functional groups.
Scientific Research Applications
2,5,8-Trioxa-11-azadodecane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,5,8-Trioxa-11-azadodecane involves its interaction with specific molecular targets, primarily through hydrogen bonding and electrostatic interactions . The compound’s unique structure allows it to form stable complexes with various biomolecules, influencing their activity and function . These interactions can modulate biological pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,5,8-Trioxa-11-azadodecane: C8H19NO3
2-(2-(2-Methoxyethoxy)ethoxy)-N-methylethan-1-amine: C8H19NO3
Uniqueness
This compound stands out due to its unique combination of three oxygen atoms and one nitrogen atom, which imparts distinct chemical properties and reactivity . This makes it a versatile scaffold for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-9-3-4-11-7-8-12-6-5-10-2/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTTZADIXWMSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.